Ttctoha

Description

Overview of Macrocyclic Ligands in Chemical Research

Macrocyclic ligands are cyclic molecules containing multiple donor atoms capable of coordinating to a central metal ion, forming stable complexes. numberanalytics.comwikipedia.org These large ring-shaped molecules have become a cornerstone in coordination chemistry, significantly advancing the understanding of metal-ligand interactions and their diverse applications. numberanalytics.com The stability of the complexes formed with macrocyclic ligands is often attributed to the macrocyclic effect, where the binding constant is notably higher compared to their acyclic counterparts. numberanalytics.comwikipedia.org This effect arises from a combination of enthalpic and entropic factors. numberanalytics.com

The applications of macrocyclic ligands span various fields, including catalysis, medicinal chemistry, and materials science. numberanalytics.com They can enhance reaction rates and selectivity in catalysis and are explored for use in drug delivery, imaging agents, and the development of functional materials. numberanalytics.com Macrocyclic ligands are classified based on their structure and the types of donor atoms they contain, such as nitrogen, oxygen, or sulfur. numberanalytics.comtaylorandfrancis.com

Thiacrown Ethers as a Class of Sulfur-Donor Macrocycles

Thiacrown ethers are a specific class of macrocyclic ligands characterized by the presence of sulfur donor atoms within the macrocyclic ring. osti.govrsc.orgresearchgate.net In contrast to traditional crown ethers which contain oxygen donor atoms and tend to bind alkali and alkaline earth metals, thiacrown ethers feature softer chemical bonding properties due to the sulfur atoms. osti.govresearchgate.net This makes them particularly effective as ligands for softer metal ions, such as mercury (Hg), lead (Pb), cadmium (Cd), silver (Ag), copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co). osti.govresearchgate.netgoogle.com

The coordination chemistry of thiacrown ethers differs from their oxygen analogs. illinois.edu While crown ethers often adopt an endodentate conformation to create a cavity for metal encapsulation, thiacrown ethers tend to have their sulfur atoms oriented in an exodentate manner in their uncomplexed state. osti.govillinois.edu Complexation with a metal cation requires a conformational distortion to an endodentate arrangement to facilitate multiple sulfur-metal interactions. osti.gov Due to the energetic penalty associated with this distortion, thiacrowns may form bridged or sandwich complexes. osti.gov

Carboxylic Acid Functionalization in Thiacrown Ethers

Functionalization of macrocyclic ligands, including thiacrown ethers, with pendant arms containing additional binding sites is a strategy employed to enhance their metal ion binding capabilities and selectivity. tdl.org The introduction of carboxylic acid groups onto the thiacrown ether scaffold creates a class of compounds known as thiacrown ether carboxylic acids. google.comepo.orgresearchgate.net This functionalization provides an additional acidic proton and a carboxylate group that can participate in metal ion coordination or influence the compound's properties, such as solubility and extraction efficiency. researchgate.netacs.orgtandfonline.com

The presence of the carboxylic acid group can impact the proton dissociation constants (pKa) of the functionalized thiacrown ether, which in turn affects its behavior in different chemical environments and its ability to interact with metal ions. researchgate.netacs.org Research in this area focuses on synthesizing these functionalized macrocycles and evaluating their characteristics, particularly their effectiveness as extractants for various metal ions. researchgate.netacs.orgacs.org

Introduction to 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic Acid (TTCTOHA) as a Functionalized Thiacrown Ether

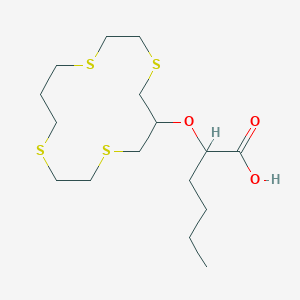

2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (this compound) is an example of a thiacrown ether functionalized with a carboxylic acid group. google.comepo.orgresearchgate.net This molecule incorporates a 14-membered tetrathiacrown ether ring (3,6,10,13-tetrathiacyclotetradecane) with a hexanoic acid moiety attached via an ether linkage. google.comepo.orgresearchgate.net The synthesis and characteristics of this compound, along with other thiacrown ether carboxylic acids, have been investigated to understand their potential applications, particularly as extractants for metal ions. google.comepo.orgresearchgate.netacs.org

Research on this compound has included the determination of its proton dissociation constant (pKa) and the examination of its ability to extract metal ions from aqueous solutions into organic solvents. researchgate.netresearchgate.net Studies have compared the extraction efficiency of this compound with that of neutral thiacrown compounds to elucidate the effect of the carboxylic acid functionalization. researchgate.netresearchgate.net

Detailed Research Findings on this compound

Research has focused on the synthesis and characterization of this compound and its properties as a metal ion extractant.

Key findings include:

Synthesis: this compound has been synthesized, and its synthesis is described in the literature, notably in a study by Saito et al. published in Analytica Chimica Acta in 1994. google.comepo.orgacs.orgacs.orggoogle.com

Acidity: The proton dissociation constant (pKa) of this compound has been determined. One study reported a pKa value of 4.05 for this compound, determined potentiometrically at 25 ± 0.1°C and an ionic strength of 0.1. researchgate.netresearchgate.net This value is comparable to that of a related compound, 3,6,10,13-tetrathiacyclotetradec-1-oxyacetic acid (TTCTOAA), which had a reported pKa of 3.97 under the same conditions. researchgate.netresearchgate.net

| Compound | pKa Value | Conditions |

| This compound | 4.05 | 25 ± 0.1°C, Ionic Strength 0.1 (potentiometric) |

| TTCTOAA | 3.97 | 25 ± 0.1°C, Ionic Strength 0.1 (potentiometric) |

Metal Ion Extraction: The characteristics of this compound as an extraction reagent for metal ions have been examined. researchgate.netresearchgate.net Studies using 1,2-dichloroethane as the extraction solvent in the presence of picrate ion have shown that this compound can extract certain metal ions, including copper(II), silver(I), and copper(I). researchgate.netresearchgate.net However, the extractability of silver(I) and copper(I) with this compound was found to be lower compared to the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (TTCT) in the presence of picrate ion. researchgate.netresearchgate.net The extractability of metal ions with TTCTOAA was reported as very low. researchgate.netresearchgate.net

| Compound | Extracted Metal Ions (in 1,2-dichloroethane with picrate) | Relative Extractability (vs. TTCT + picrate for Ag(I), Cu(I)) |

| This compound | Copper(II), Silver(I), Copper(I) | Lower for Ag(I) and Cu(I) |

| TTCTOAA | Very low extractability | N/A |

Potential Applications: The ability of this compound to extract metal ions suggests potential applications in areas such as metal recovery or separation processes. google.comepo.orgresearchgate.net For instance, thiacrown ether carboxylic acids, including this compound, have been mentioned in the context of methods for recovering catalytic metals. google.comepo.org

Further detailed research findings would typically involve comprehensive studies on the complexation thermodynamics and kinetics of this compound with various metal ions, detailed structural analysis of its metal complexes, and evaluation of its performance in different extraction systems or other applications. The available information highlights this compound as a functionalized thiacrown ether with demonstrated metal ion extraction capabilities, particularly for certain soft metals.

Propriétés

IUPAC Name |

2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3S4/c1-2-3-5-15(16(17)18)19-14-12-22-10-8-20-6-4-7-21-9-11-23-13-14/h14-15H,2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYKADCKCUEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1CSCCSCCCSCCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678763 | |

| Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162316-51-0 | |

| Record name | 2-[(1,4,8,11-Tetrathiacyclotetradecan-6-yl)oxy]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2- 3,6,10,13-tetrathiacyclotetradec-1-oxy Hexanoic Acid Ttctoha

Established Synthetic Pathways for Thiacrown Ether Carboxylic Acids

The synthesis of thiacrown ether carboxylic acids, including TTCTOHA, generally involves the construction of the thiacrown ether macrocycle followed by or including the introduction of a carboxylic acid functional group. Traditional methods for synthesizing functionalized crown ethers often involve templated macrocyclization reactions. nih.gov For aliphatic crown ethers, direct functionalization methods such as photochemical or thermal/chemical activation initiated and radical-mediated cross dehydrogenative coupling have been employed. nih.gov

Another approach involves the synthesis of open functionalized chains that are subsequently cyclized. For instance, a two-step strategy has been reported for the formation of open functionalized ethylene glycol chains, followed by a one-pot tosylation-macrocyclization procedure. nih.gov While these general methods apply to crown ethers, the presence of sulfur atoms in thiacrown ethers can influence the reaction conditions and choice of reagents. The synthesis of thiacrown ether carboxylic acids has been explored for their characteristics as extractants for metal ions. nih.govpharmint.netwikipedia.org

Specific Synthesis of this compound and Related Analogues

The specific synthesis of 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (this compound) has been reported. nih.govpharmint.net this compound is synthesized alongside related thiacrown ethers with pendant carboxylic acid groups, such as 3,6,10,13-tetrathiacyclotetradec-1-oxyacetic acid (TTCTOAA). nih.govpharmint.net These syntheses involve the preparation of the tetrathiacyclotetradecane core with subsequent functionalization to introduce the oxyhexanoic acid or oxyacetic acid side chain.

The proton dissociation constants (pKa) of this compound and TTCTOAA have been determined potentiometrically at 25 ± 0.1°C and an ionic strength of 0.1. The pKa value for this compound was found to be 4.05, while that for TTCTOAA was 3.97. nih.govpharmint.net These values indicate the acidity of the carboxylic acid group, which plays a role in their metal complexation and extraction properties.

Research findings on the metal extraction characteristics of this compound have shown its ability to extract certain metal ions. In studies using 1,2-dichloroethane as the extraction solvent, this compound was found to extract copper(II), silver(I), and copper(I). nih.govpharmint.net The extractability of silver(I) with this compound was notably higher than that of copper(I). nih.govpharmint.net Furthermore, copper(II), which was weakly extracted by the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (TTCT) in the presence of picrate ion, was extracted effectively (over 90%) with this compound into 1,2-dichloroethane. nih.govpharmint.net The extraction efficiency of copper(II) and silver(I) with this compound varied depending on the organic solvent used, decreasing in the order of 1-octanol ≈ benzene > 1,2-dichloroethane for copper(II) and 1-octanol > 1,2-dichloroethane > benzene for silver(I). nih.govpharmint.net

| Compound | pKa | Metal Ions Extracted (in 1,2-dichloroethane) |

|---|---|---|

| This compound | 4.05 nih.govpharmint.net | Copper(II), Silver(I), Copper(I) nih.govpharmint.net |

| TTCTOAA | 3.97 nih.govpharmint.net | Very low extractability nih.govpharmint.net |

Considerations in the Derivatization of Thiacrown Ethers

Derivatization of thiacrown ethers allows for tuning their properties and expanding their applications. The approach to derivatization depends on the structure of the thiacrown ether, particularly whether it is aromatic or aliphatic. Aromatic electrophilic substitution reactions are commonly used for derivatizing aromatic crown ethers. nih.gov For aliphatic thiacrown ethers, methods like photochemical or thermal/chemical activation initiated and radical-mediated cross dehydrogenative coupling are general methods employed for direct functionalization. nih.gov

Direct functionalization methods can simplify the synthetic process and allow for modifications to the macrocyclic backbone. nih.gov Compared to thermal/chemical processes, approaches relying on photochemical radical production have shown potential for yielding higher amounts of functionalized species. nih.gov Considerations in derivatization include the desired functional group to be introduced, the regioselectivity of the reaction, and the potential impact of the reaction conditions on the integrity of the thiacrown ether ring and the oxidation state of the sulfur atoms. The introduction of reactive groups enables the conjugation of thiacrown ethers to other molecules or materials.

Integration of this compound into Polymeric Architectures

The integration of thiacrown ethers, including structures similar to or derived from this compound, into polymeric architectures has been explored to create functional materials with applications in areas such as metal ion complexation and separation. Polymeric thiacrown ethers can consist of polymer chains attached to thiacrown moieties or difunctional thiacrown moieties interconnecting polymer chains.

Polymers can be obtained from the polymerization of monomers containing ethylenically unsaturated compounds, with preferred monomers including acrylamide, acrylic acid, and hydroxypropyl acrylate. Polymeric thiacrown ethers can be prepared through various polymerization methods, such as free radical, cationic, or anionic polymerization techniques. Hydrophobic monomers can be used to enhance the solubility of polymeric thiacrown ethers in organic solvents. Examples of polymeric thiacrowns mentioned include thiacrownpolyacrylamide, thiacrownpolyacrylic acid, and thiacrownpolyhydroxypropylacrylate.

Coordination Chemistry and Metal Ion Recognition by 2- 3,6,10,13-tetrathiacyclotetradec-1-oxy Hexanoic Acid Ttctoha

Fundamental Principles of Thiacrown Ether-Metal Ion Interactions

Thiacrown ethers, characterized by a cyclic structure containing sulfur donor atoms, interact with metal ions based on principles akin to those governing crown ethers, but with a distinct preference influenced by the nature of the donor atoms. The complexation ability of macrocyclic ligands like thiacrown ethers is influenced by factors such as the relative size of the ligand cavity and the diameter of the metal cation, the number and type of donor atoms within the macrocycle, and the charge of the cation researchgate.netheraeus-precious-metals.com. The "hardness" or "softness" of both the metal ion and the donor atom plays a crucial role in determining the strength and selectivity of the interaction, consistent with the Hard and Soft Acids and Bases (HSAB) principle heraeus-precious-metals.com. Sulfur, being a relatively soft donor atom, typically exhibits stronger interactions with soft or borderline metal ions rsc.org. The coordination environment provided by the macrocyclic ring can preorganize the donor atoms for effective binding researchgate.netscribd.com. Interactions involved in molecular recognition and complexation include ion-dipole interactions, coordinate bonding, and van der Waals forces lbma.org.uk.

Complexation Stoichiometry and Stability Constants

The stoichiometry of a metal-ligand complex refers to the ratio in which the metal ion and ligand combine, while the stability constant (also known as the formation or binding constant) quantifies the equilibrium between the metal ion, the ligand, and the resulting complex in solution nih.gov. These constants provide a measure of the strength of the interaction nih.gov. Various physicochemical methods, including spectrophotometry and conductometry, are employed to determine the stoichiometry and stability constants of complexes nih.gov.

For TTCTOHA, studies have indicated the formation of 1:1 complexes (metal:ligand) with certain metal ions in 95% methanol. The stability of these complexes, as reflected by their logK values, was found to be strongest for copper(II) and silver(I) among the studied metals. While comprehensive data tables detailing stability constants for this compound with a wide range of metal ions across various conditions are not extensively reported in the immediately available literature, the observed strong complexation with Cu(II) and Ag(I) in 95% methanol highlights the influence of both the thiacrown moiety and potentially the pendant carboxylic acid group on the binding affinity.

Selective Coordination of Transition and Post-Transition Metal Ions

This compound has demonstrated selective extraction capabilities for certain transition and post-transition metal ions, indicating preferential coordination based on the interplay of the ligand's structure and the metal ion's characteristics.

Copper(II) Complexation Phenomena

Copper(II), a borderline Lewis acid, shows significant interaction with this compound. In extraction studies using 1,2-dichloroethane as the organic solvent, copper(II) was extracted efficiently by this compound, with extraction percentages exceeding 90%. This high extractability with this compound, in contrast to weak extraction with a neutral thiacrown compound (TTCT) and picrate ion, suggests that the presence of the pendant hexanoic acid group in this compound plays a crucial role in enhancing the complexation and extraction of copper(II). The extractability of copper(II) with this compound was found to vary depending on the organic solvent used, decreasing in the order 1-octanol ≈ benzene > 1,2-dichloroethane. The formation of a strong 1:1 complex with copper(II) in 95% methanol has also been reported.

Silver(I) Complexation Studies

Silver(I), a soft Lewis acid, also exhibits notable complexation with thiacrown ethers due to the soft sulfur donors rsc.org. This compound was found to extract silver(I) into 1,2-dichloroethane. While the extractability of silver(I) with this compound was lower compared to that with the neutral thiacrown TTCT in the presence of picrate ion, the extraction percentage of silver(I) with this compound was significantly higher than that of copper(I). Similar to copper(II), the extractability of silver(I) with this compound was dependent on the organic solvent, decreasing in the order 1-octanol > 1,2-dichloroethane > benzene. The formation of a relatively strong 1:1 complex with silver(I) in 95% methanol has been observed.

Copper(I) Complexation Characteristics

Copper(I), a soft Lewis acid, is also known to interact with sulfur-containing ligands. This compound was shown to extract copper(I) into 1,2-dichloroethane. However, the extractability of copper(I) with this compound was lower than that of silver(I) and also lower than with the neutral thiacrown TTCT and picrate ion. This suggests that while this compound can complex with copper(I), the interaction is less favorable compared to copper(II) and silver(I) under these extraction conditions.

Based on the extraction studies in 1,2-dichloroethane, the relative extractability of the studied metal ions with this compound follows the order Cu(II) >> Ag(I) > Cu(I).

| Metal Ion | Extraction Percentage with this compound (in 1,2-dichloroethane) |

| Copper(II) | > 90% |

| Silver(I) | Lower than with TTCT + picrate ion, significantly higher than Cu(I) |

| Copper(I) | Lower than with TTCT + picrate ion, lower than Ag(I) |

Coordination with Catalytic and Precious Metals (e.g., Palladium, Platinum, Gold)

Influence of Environmental Parameters on Metal Ion Binding (e.g., pH, ionic strength, solvent polarity)

The metal ion binding affinity and selectivity of 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (this compound), a thiacrown ether incorporating a pendant carboxylic acid group, are significantly influenced by environmental parameters such as pH, ionic strength, and solvent polarity. These factors affect the speciation of both the ligand and the metal ions, as well as the thermodynamics and kinetics of complex formation.

The structure of this compound features a 14-membered macrocyclic ring containing four sulfur donor atoms and a side chain with a carboxylic acid group and an ether linkage. The presence of both soft sulfur donors within the macrocycle and a hard oxygen donor in the carboxylic acid group allows this compound to potentially interact with a range of metal ions, exhibiting varying preferences depending on the metal ion's hard-soft acid-base characteristics and the prevailing environmental conditions.

pH Influence

The pH of the solution plays a critical role in the metal binding ability of this compound primarily due to the protonation state of its carboxylic acid functional group. The carboxylic acid group can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, with the equilibrium between these states governed by the acid dissociation constant (pKa). For this compound, the proton dissociation constant (pKa) of the carboxylic acid group has been determined to be 4.05 at 25 ± 0.1°C and an ionic strength of 0.1.

At low pH values, the carboxylic acid group is predominantly protonated. In this state, the electrostatic attraction between the ligand and positively charged metal ions is reduced, and the coordination ability of the oxygen atom in the carboxyl group is diminished. As the pH increases, the carboxylic acid group deprotonates, resulting in a negatively charged carboxylate group (-COO⁻). This anionic form of the ligand can engage in stronger electrostatic interactions with metal cations, in addition to the coordination provided by the sulfur atoms of the macrocycle. The deprotonated carboxylate oxygen also becomes a more effective donor atom for metal coordination. Therefore, metal binding by this compound is generally expected to increase with increasing pH in the range around its pKa, as more of the ligand becomes available in its anionic form suitable for complexation with positively charged metal ions.

Studies on the extraction behavior of this compound with metal ions like copper(II) and silver(I) highlight the pH dependence of its complexation. While specific detailed data across a broad pH range for various metals binding to this compound were not extensively found in the immediate search results, the principle that the deprotonation of the carboxylic acid group is essential for effective binding, particularly for charged metal ions, is fundamental in coordination chemistry and supported by the reported pKa value.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Carboxylic Acid pKa of this compound | 4.05 | 25 ± 0.1°C, Ionic Strength 0.1 |

Ionic Strength Influence

Ionic strength, a measure of the total concentration of ions in a solution, can influence the activity coefficients of the reacting species (ligand and metal ion) and thereby affect the stability constants of metal-ligand complexes. According to the Debye-Hückel theory and its extensions, increasing ionic strength generally leads to a decrease in the activity coefficients of charged species. For the complexation reaction between a charged ligand (like the deprotonated form of this compound, this compound⁻) and a metal cation (Mⁿ⁺), the equilibrium can be represented as:

This compound⁻ + Mⁿ⁺ <=> [M(this compound)]⁽ⁿ⁻¹⁾⁺

The thermodynamic stability constant (K) is defined in terms of activities, while experimentally determined stability constants (conditional or concentration constants) are often expressed in terms of concentrations. At higher ionic strengths, the increased presence of background ions can shield the charges of the reacting species, reducing the effective electrostatic attraction between the metal ion and the anionic ligand. This shielding effect can lead to a decrease in the conditional stability constant observed at higher ionic strengths compared to lower ionic strengths.

While specific quantitative data on the influence of varying ionic strength on the stability constants of this compound metal complexes were not found, general principles of ionic strength effects in coordination chemistry suggest that increasing ionic strength would likely decrease the stability of complexes formed between this compound anion and metal cations due to electrostatic shielding. Maintaining a constant ionic strength is a common practice in studies determining stability constants to ensure that activity coefficients remain relatively constant, allowing for the determination of reliable conditional constants.

Solvent Polarity Influence

For this compound, which contains both a relatively nonpolar macrocyclic thioether ring and a more polar carboxylic acid group, the solvation will vary depending on the solvent polarity. In more polar solvents (e.g., water), the charged or polar parts of the molecule (like the carboxylate group and potentially the ether oxygen) will be more strongly solvated. Metal ions are also typically strongly solvated in polar protic solvents like water. In less polar solvents (e.g., 1,2-dichloroethane, octan-1-ol), the nonpolar macrocyclic ring may be more favorably solvated.

The extraction behavior of this compound with metal ions into organic solvents of differing polarities provides some insight into solvent effects. This compound has been shown to extract copper(II) and silver(I) into 1,2-dichloroethane and octan-1-ol. The efficiency of extraction and the nature of the extracted species (e.g., CuL₂, AgL, Ag₂L₂) can depend on the solvent. The dielectric constant of the solvent is a key factor influencing electrostatic interactions; lower dielectric constants (less polar solvents) can enhance the attraction between oppositely charged species, potentially favoring the formation of neutral complexes or ion pairs that can be extracted into the organic phase. Conversely, highly polar solvents like water can stabilize free ions, potentially reducing the extent of complex formation or favoring charged complexes that remain in the aqueous phase.

Applications of 2- 3,6,10,13-tetrathiacyclotetradec-1-oxy Hexanoic Acid Ttctoha in Analytical Science

Design and Performance of Ion-Selective Electrodes (ISEs) Utilizing TTCTOHA as a Charged Carrier

Ion-selective electrodes are electrochemical sensors that measure the activity of specific ions in a solution by converting the ion activity into an electrical potential difference. When this compound is incorporated into the membrane of an ISE, it acts as an ionophore, facilitating the selective transport of target ions across the membrane, thereby generating a measurable potential. metrohm.comnih.govalpha-measure.com

Membrane Composition and Electrode Fabrication Strategies

The performance of an ISE heavily relies on the composition of its ion-selective membrane. For ISEs utilizing this compound as a charged carrier, the membrane typically consists of a polymer matrix, a plasticizer, and the ionophore (this compound). Polyvinyl chloride (PVC) is a common polymer matrix used in the fabrication of these membranes due to its favorable physical and chemical properties. metrohm.comnih.govalpha-measure.commdpi.com Plasticizers are incorporated to provide flexibility and control the dielectric constant of the membrane, influencing the mobility and solubility of the ionophore and the target ions within the membrane. The specific plasticizer used can significantly impact the electrode's performance characteristics, including its sensitivity and selectivity. mdpi.com

Electrode fabrication strategies often involve dissolving the membrane components (PVC, plasticizer, and this compound) in a suitable solvent, such as tetrahydrofuran (THF). mdpi.com The resulting mixture is then typically cast onto a substrate or an internal electrode, allowing the solvent to evaporate and form a solid or semi-solid membrane. mdpi.comjcsp.org.pk For polymer membrane ISEs, an internal reference electrode (commonly Ag/AgCl) is in contact with an inner filling solution containing a fixed concentration of the target ion and a reference electrolyte, establishing a stable reference potential. metrohm.comalpha-measure.commdpi.com Some fabrication methods also explore solid-contact ISEs, where an intermediate layer is placed between the ion-selective membrane and the electron-conducting material, eliminating the need for an internal filling solution. nih.govalpha-measure.commdpi.com

Potentiometric Response Characteristics and Linear Ranges

The potentiometric response of an ISE is described by the Nernst equation, which relates the measured potential to the logarithm of the activity of the target ion in the sample solution. youtube.com Ideally, an ISE exhibits a linear response with a slope close to the theoretical Nernstian slope (approximately 59.16 mV per decade for a monovalent ion and 29.58 mV per decade for a divalent ion at 25°C). researchgate.net

Research on this compound-based ISEs, particularly for copper(II) ions, has shown reversible potential responses with near-Nernstian slopes. For instance, a plasticized PVC membrane electrode using this compound as a charged carrier for Cu²⁺ ions exhibited an almost Nernstian slope. researchgate.netresearchgate.netresearchgate.net The linear concentration range over which the electrode provides a predictable and sensitive response is a crucial performance characteristic. This compound-based copper(II) selective electrodes have demonstrated linear responses over ranges such as 1.0 × 10⁻⁷ to 1.0 × 10⁻³ M. researchgate.netresearchgate.netresearchgate.net The detection limit, defined as the lowest concentration of the target ion that can be reliably detected, is another important parameter. For this compound-based Cu²⁺ ISEs, detection limits as low as 6.3 × 10⁻⁸ M have been reported. researchgate.netresearchgate.net Response time, the time required for the electrode to reach a stable potential after a change in ion concentration, is also characterized. A 90% response time of 6 seconds has been noted for a this compound-based Cu²⁺ electrode. researchgate.netresearchgate.net

Here is a summary of typical performance characteristics for a this compound-based Cu²⁺ ISE:

| Characteristic | Value |

| Analyte | Cu²⁺ |

| Slope | Near-Nernstian |

| Linear Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻³ M |

| Detection Limit | 6.3 × 10⁻⁸ M |

| 90% Response Time | 6 seconds |

| Usable pH Range | 5.3–7.2 |

| Lifetime (approx.) | 2 months |

Note: These values are representative and may vary depending on specific membrane composition and fabrication.

Selectivity Coefficients and Interference Mitigation

Selectivity is the ability of an ISE to preferentially respond to the target ion in the presence of other ions (interferents) in the solution. edt.co.uklibretexts.org The selectivity is quantified by the potentiometric selectivity coefficient (KA,Bpot), which describes the relative response of the electrode to the interfering ion (B) compared to the primary ion (A). edt.co.uklibretexts.orgucc.edu.gh A smaller selectivity coefficient indicates higher selectivity for the primary ion. libretexts.org

The selectivity of this compound-based ISEs is influenced by the design of the this compound molecule, particularly the size and arrangement of the sulfur atoms in the thiacrown ether ring and the presence of the carboxylic acid group, which can affect its interaction with different metal ions. researchgate.net While specific selectivity coefficient values for this compound against a wide range of interfering ions are not extensively detailed in the provided snippets, the design of the ionophore is aimed at achieving good selectivity for the target metal ion, such as copper(II). researchgate.netresearchgate.netresearchgate.net

Interference from other ions can be mitigated through various strategies, including careful sample preparation, adjusting the pH of the sample solution, or using ionic strength adjustment buffers (ISABs). metrohm.comedt.co.uk These methods can help to minimize the activity of interfering ions or stabilize the ionic strength of the solution, improving the accuracy of the measurement. metrohm.comedt.co.uk

Application in Potentiometric Titrations

Potentiometric titration is an analytical technique where the endpoint of a titration is determined by monitoring the potential difference between an indicator electrode (such as an ISE) and a reference electrode as a function of the volume of titrant added. youtube.combyjus.comtorontech.com this compound-based ISEs can serve as indicator electrodes in potentiometric titrations for the determination of metal ions. researchgate.netresearchgate.netresearchgate.netmetrohm.com

The use of a this compound-based copper(II) selective electrode as an indicator electrode in the potentiometric titration of Cu²⁺ ions with a suitable complexing agent, such as ethylenediaminetetraacetic acid (EDTA), has been successfully demonstrated. researchgate.netresearchgate.netresearchgate.net As the titrant is added, the concentration of free metal ions in the solution changes, which is reflected in the potential measured by the ISE. The equivalence point of the titration is indicated by a sharp change in potential in the titration curve. youtube.combyjus.com This application allows for the accurate quantification of the metal ion concentration in a sample. researchgate.netresearchgate.netresearchgate.net

Integration with Advanced Sensor Technologies (e.g., Field-Effect Transistor Systems)

The integration of ion-selective membranes with advanced sensor technologies, such as Field-Effect Transistors (FETs), offers potential for developing highly sensitive, miniaturized, and potentially portable analytical devices. nih.govedt.co.ukmdpi.comnih.govchemrxiv.org In such systems, the ion-selective membrane is placed in close contact with the gate of the FET, and the potential generated by the membrane in response to the target ion concentration modulates the current flow through the transistor. mdpi.comnih.govmdpi.com This configuration allows for signal amplification and conversion of the ionic activity into an electronic signal. mdpi.comnih.gov

While the primary search results highlight the use of this compound in conventional polymer membrane ISEs, one snippet mentions a preliminary application of a FET checker with a this compound-based sensor. researchgate.net This suggests the potential for integrating this compound-based ion-selective membranes with FET technology, although detailed research findings on this specific integration are limited in the provided information. FET-based sensors coupled with ion-selective membranes are an active area of research for various ion detections, offering advantages in terms of miniaturization, low power consumption, and potential for array fabrication. nih.govmdpi.comnih.govchemrxiv.orgrsc.org

Development of Analytical Methods for Metal Ion Detection and Quantification

This compound's ability to selectively interact with certain metal ions makes it valuable in the development of analytical methods beyond traditional ISEs. While the provided information focuses heavily on ISE applications, the synthesis of thiacrown ethers with pendant carboxylic acid groups, including this compound, and their characteristics as extractants for metal ions have been studied. researchgate.net This suggests potential applications in separation and preconcentration methods for metal ion analysis.

Extraction and Separation Processes Mediated by 2- 3,6,10,13-tetrathiacyclotetradec-1-oxy Hexanoic Acid Ttctoha

Liquid-Liquid Extraction Mechanisms and Efficiencies

Liquid-liquid extraction is a widely used separation technique that relies on the differential partitioning of solutes between two immiscible liquid phases, typically an aqueous phase and an organic phase. economysolutions.inwikipedia.org The success of this method is significantly influenced by the choice of extractant and the optimization of the solvent system. economysolutions.inzaiput.com TTCTOHA functions as an extractant by forming complexes with metal ions, which are then preferentially soluble in the organic phase, facilitating their transfer from the aqueous phase. wikipedia.orgyoutube.com

Studies on the extraction behavior of metal ions with this compound have shown its ability to extract specific metals, such as copper(II) and silver(I), into organic solvents. researchgate.netresearchgate.net The mechanism of extraction involves the complexation of the metal ion by the this compound molecule. For instance, copper(II) has been shown to be extracted with this compound into 1-octanol as the species CuL₂, where L represents the anionic form of this compound. researchgate.net Silver(I) extraction with this compound into 1-octanol has been observed to involve the formation of AgL and Ag₂L₂ species. researchgate.net

The efficiency of liquid-liquid extraction with this compound is influenced by factors such as the nature of the organic solvent and the composition of the aqueous phase. zaiput.comresearchgate.net

Optimization of Solvent Systems for Metal Ion Partitioning

Optimizing the solvent system is crucial for achieving efficient and selective metal ion partitioning in liquid-liquid extraction. This involves selecting an organic solvent that is immiscible with the aqueous phase and has a high affinity for the metal-TTCTOHA complex. economysolutions.inzaiput.comyoutube.com

Research has investigated the extraction of copper(II) and silver(I) with this compound into different organic solvents. The extractability of copper(II) and silver(I) varies depending on the solvent used. For copper(II), the extractability with this compound decreased in the order of 1-octanol ≈ benzene > 1,2-dichloroethane. researchgate.net For silver(I), the order of decreasing extractability was 1-octanol > 1,2-dichloroethane > benzene. researchgate.net These findings highlight the significant impact of the organic solvent on the partitioning behavior of metal ions with this compound.

The partitioning of metal ions is also dependent on the chemical species in the aqueous phase and the hydrophobic/hydrophilic balance of the system. researchgate.net Effective solvent extraction requires the ligand to effectively occupy the primary coordination sphere of the metal ion. oecd-nea.org

Comparative Studies of Extraction Efficacy with Related Thiacrowns

Comparing the extraction efficacy of this compound with related thiacrown compounds provides insights into the role of the carboxylic acid functional group in metal ion complexation and extraction. A study comparing this compound with the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (TTCT) in the presence of picrate ion revealed notable differences in their extraction characteristics. researchgate.net

While copper(II) was only weakly extracted with TTCT and picrate ion, it was extracted efficiently (over 90%) with this compound into 1,2-dichloroethane. researchgate.net This suggests that the presence of the carboxylic acid group in this compound significantly enhances its ability to extract copper(II). The extractability of silver(I) and copper(I) with this compound was found to be lower than that with TTCT and picrate ion. researchgate.net This indicates that the optimal extractant is dependent on the specific metal ion being targeted.

These comparative studies underscore the importance of the molecular structure of the thiacrown ether, particularly the presence and nature of pendant functional groups like carboxylic acids, in determining its effectiveness and selectivity as a metal ion extractant.

Recovery of Catalytic and Strategic Metals

The recovery of catalytic and strategic metals from various sources, including industrial waste streams, is of significant economic and environmental importance. researchgate.neth2.plthechemicalengineer.comnih.gov this compound and related thiacrown ether compounds have been explored for their potential in these recovery processes. google.comepo.org

Methods for recovering catalytic metals from compositions containing catalytic metal colloids have been developed, which involve filtering the colloids from the fluid. google.comepo.org Thiacrown ether compounds, including this compound, can be employed in such filtration processes. google.comepo.org

Principles of Selective Adsorption and Entrapment

The recovery of metals often relies on principles of selective adsorption and entrapment. In the context of using thiacrown ethers like this compound for metal recovery from colloidal solutions, the catalytic metal colloids can have a high affinity for a filter medium that incorporates these compounds, leading to their entrapment. google.comepo.org

Selective adsorption involves the preferential binding of target metal ions to an adsorbent material based on chemical interactions, such as chelation. thechemicalengineer.comresearchgate.net Macrocyclic ligands containing sulfur donor atoms, like thiacrowns, are known to behave as selective complexing agents for certain transition metal cations. tandfonline.com While the provided information primarily discusses this compound in liquid-liquid extraction and filtration of colloids, the underlying principle of selective binding to sulfur donor atoms is relevant to its potential in adsorption-based recovery methods as well.

Methodologies for Catalyst Recovery from Industrial Streams

Various methodologies are employed for the recovery of catalysts from industrial streams. A method involving filtering catalytic metal colloids from solutions has been described, where the colloids are captured on a filter. google.comepo.org Thiacrown ether compounds, such as this compound, can be part of the filter material, enhancing the capture of catalytic metal collooids. google.comepo.org

This filtration method can involve capturing the colloids as a precipitate on the filter, followed by washing with an oxidizing agent to remove the catalytic metal from the filter. epo.org The recovered metal can then be collected and further processed for reuse. google.com This approach offers a means of concentrating catalytic metals from dilute industrial solutions. google.comepo.org

Other general methodologies for metal recovery from industrial waste include solvent extraction and adsorption, among others. h2.plthechemicalengineer.com The choice of method depends on the specific metal, the waste stream composition, and economic considerations. h2.plnih.gov

Regeneration and Reusability of Extraction Media

The regeneration and reusability of extraction or recovery media are critical for the economic viability and sustainability of metal recovery processes. epo.orgresearchgate.net For methods involving filtration with materials incorporating compounds like this compound, the ability to regenerate the filter medium and recover the captured metals efficiently is important.

While the provided search results highlight the need for more economic and flexible methods for recovering catalytic metals, particularly in contrast to older methods involving resins that could become fouled and require regeneration or replacement google.comepo.org, specific detailed procedures for the regeneration and reusability of this compound-based extraction media are not extensively described in these results. However, the concept of reusability is a general consideration in the development of efficient metal recovery processes, as demonstrated by studies on other adsorbents where regeneration experiments have shown the maintenance of high efficiency over multiple cycles. researchgate.netresearchgate.net

Environmental Remediation and Resource Recovery Implications

The chemical compound 2-(3,6,10,13-Tetrathiacyclotetradec-1-oxy)hexanoic acid (this compound) has demonstrated significant potential in the realm of environmental remediation and resource recovery, primarily through its application in the selective extraction and separation of valuable and toxic metal ions from various waste streams. Research highlights its efficacy as a macrocyclic ligand, capable of forming stable complexes with specific transition metal cations. sigmaaldrich.com This property is particularly valuable in addressing the challenges posed by heavy metal contamination and in facilitating the recovery of precious metals from industrial processes. nih.gov

One key area of investigation has been the extraction behavior of this compound towards copper(II) and silver(I) ions. Studies have explored the liquid-liquid extraction of these metals from aqueous phases into organic solvents. wikipedia.org For instance, the extraction of copper(II) and silver(I) with this compound has been investigated using solvents such as octan-1-ol and 1,2-dichloroethane. wikipedia.org These studies have determined important parameters characterizing the extraction process, including the logarithmic distribution coefficient (logKDR) of this compound between organic and aqueous phases and the logarithmic extraction constants (logKex) for the metal complexes formed. wikipedia.org

Research indicates that this compound can exhibit good extraction efficiency for copper(II) depending on the organic solvent used. For example, studies have shown over 90% extraction of copper(II) into 1,2-dichloroethane with this compound. The extraction behavior and selectivity of this compound for different metal ions are influenced by factors such as the nature of the organic solvent and the composition of the aqueous phase.

Beyond the extraction of individual metals like copper and silver, thiacrown ether compounds, including this compound, have been explored for their utility in recovering catalytic metals from waste solutions. This application is particularly relevant in industries where catalytic metals are used in various processes, such as the printed circuit board industry. The ability of these compounds to selectively interact with catalytic metal colloids allows for their capture and recovery from waste streams, contributing to both environmental protection by reducing the release of potentially hazardous metals and resource recovery by reclaiming valuable materials.

The application of extractants like this compound in liquid membrane technology also presents promising avenues for the recovery of precious metals from industrial waste. nih.gov Liquid membrane processes can offer an alternative approach to conventional methods for recovering valuable metals and mitigating environmental contamination by heavy metals. nih.gov

Detailed research findings on the extraction behavior of copper(II) and silver(I) with this compound in specific solvent systems provide valuable data for understanding its potential in separation processes. For instance, the logarithmic distribution coefficient (logKDR) of this compound between octan-1-ol and aqueous phases was determined to be 4.13. wikipedia.org The logarithmic extraction constant (logKex) for copper(II) extracted as CuL2 into octan-1-ol was reported as -7.42, where L represents the anionic species of this compound. wikipedia.org For silver(I), extraction into octan-1-ol occurred as AgL and Ag2L2, with the logarithmic distribution constant (logKDC) of AgL estimated at 0.49. wikipedia.org Extraction of silver(I) into 1,2-dichloroethane as AgL showed a logarithmic extraction constant (logKex) of -2.24. wikipedia.org

Theoretical and Mechanistic Insights into 2- 3,6,10,13-tetrathiacyclotetradec-1-oxy Hexanoic Acid Ttctoha Chemistry

Proton Dissociation Constants (pKa) and Acid-Base Equilibria

The proton dissociation constant (pKa) is a critical parameter that characterizes the acidity of a compound and its behavior in acid-base equilibria. For TTCTOHA, the presence of the carboxylic acid group introduces an acidic proton that can dissociate in solution. The pKa value reflects the extent of this dissociation.

Studies have determined the pKa values for thiacrown ethers with pendant carboxylic acid groups, including this compound and its analog, 3,6,10,13-tetrathiacyclotetradec-1-oxyacetic acid (TTCTOAA). The pKa values were determined potentiometrically at 25 ± 0.1°C and an ionic strength of 0.1. The pKa value for this compound was found to be 4.05. For comparison, the pKa of TTCTOAA is slightly lower at 3.97. researchgate.netresearchgate.net These values indicate that both compounds are weak acids.

The acid-base equilibrium for this compound can be represented as the reversible dissociation of the carboxylic acid proton:

This compound-H ⇌ this compound⁻ + H⁺

where this compound-H is the protonated form and this compound⁻ is the deprotonated carboxylate form. The pKa value of 4.05 signifies that at pH values below approximately 4.05, the protonated form of this compound is predominant, while at pH values above 4.05, the deprotonated carboxylate form is the major species in solution. Understanding this equilibrium is crucial for predicting this compound's behavior in solutions of varying pH, which in turn influences its ability to interact with metal ions. Acid-base equilibria and pKa values are fundamental concepts in chemistry that describe the extent to which an acid donates a proton. utdallas.edutcd.ieucla.edulibretexts.org

Data on the pKa values of this compound and a related compound are presented in the table below:

| Compound | pKa | Conditions |

| This compound | 4.05 | Potentiometric, 25 ± 0.1°C, ionic strength 0.1 |

| TTCTOAA | 3.97 | Potentiometric, 25 ± 0.1°C, ionic strength 0.1 |

Molecular Basis of Metal Ion Extraction and Selectivity

The ability of this compound to extract metal ions from aqueous solutions into an organic phase is primarily governed by the synergistic action of its thiacrown ether ring and the pendant carboxylic acid group. Thiacrown ethers are known to complex with metal ions, particularly soft metals, through the coordination of sulfur atoms within the macrocycle. selcuk.edu.tr The inclusion of a carboxylic acid group provides an additional binding site and introduces a charge that can influence the extraction mechanism.

In solvent extraction, extractants like this compound facilitate the transfer of metal ions from an aqueous phase to an organic phase. osti.govijsra.net The selectivity of extraction is influenced by various factors, including the nature of the extractant, the type of solvent, the pH of the aqueous phase, and the presence of other ions. osti.govsolventextraction.gr.jp For this compound, the thiacrown ether ring's cavity size and the arrangement of sulfur atoms play a role in recognizing and binding specific metal ions. The pendant carboxylic acid group can participate in complex formation through deprotonation, leading to the formation of a neutral complex that is soluble in the organic phase.

Research on the extraction characteristics of thiacrown ether carboxylic acids, including this compound, has shown their ability to extract certain metal ions. In studies using 1,2-dichloroethane as the extraction solvent, this compound was found to extract copper(II), silver(I), and copper(I). researchgate.net The extractability of silver(I) and copper(I) with this compound was observed to be lower compared to the neutral thiacrown compound 1,4,8,11-tetrathiacyclotetradecane (TTCT) in the presence of picrate ion for ion pair formation. researchgate.net This suggests that the extraction mechanism with this compound involves the coordination of the metal ion by the thiacrown ring and potentially the interaction with the deprotonated carboxylate group. The low extractability of metal ions with TTCTOAA, which has a shorter linker chain between the thiacrown and the carboxylic acid, further highlights the influence of the molecular structure on extraction efficiency. researchgate.net

Mechanistic Understanding of Ion Sensing in Polymeric Membranes

This compound, as a proton-ionizable macrocycle, holds potential for use as an ionophore in polymeric membranes for ion sensing applications. Ion-selective electrodes (ISEs) based on polymeric membranes utilize ionophores to selectively recognize and transport target ions across the membrane, generating a potential difference that correlates with the ion's activity in the sample solution. academicjournals.org

The mechanism of ion sensing in polymeric membranes containing ionophores like this compound involves the selective partitioning of the target ion from the aqueous sample solution into the organic membrane phase, facilitated by the ionophore. academicjournals.org This process establishes an electrochemical equilibrium at the membrane-solution interface, leading to the development of a potential. academicjournals.org The ionophore's role is to selectively bind the target ion, effectively increasing its concentration within the membrane and enabling its transport. academicjournals.org

For a proton-ionizable ionophore such as this compound, the sensing mechanism can be influenced by the pH of the sample solution due to the acid-base equilibrium of the carboxylic acid group. At different pH values, this compound can exist in its protonated or deprotonated form, which may exhibit different affinities for metal ions. The deprotonated carboxylate form is more likely to participate in the extraction of positively charged metal ions, forming a neutral complex.

The selectivity of a membrane sensor is determined primarily by the ionophore's ability to preferentially bind the target ion over interfering ions present in the sample. academicjournals.org In the case of this compound, the thiacrown ether moiety provides selectivity for certain soft metal ions. The hexanoic acid side chain can influence the lipophilicity of the complex and its partitioning into the polymeric membrane.

While specific details on the mechanistic understanding of this compound in polymeric membranes for ion sensing were not extensively detailed in the provided search results, the general principles of ionophore-based membrane sensors apply. The selective binding of the target ion by this compound within the membrane phase, coupled with the ion exchange process, would be the fundamental basis of its sensing mechanism. academicjournals.orgresearchgate.net The design of the polymeric membrane, including the polymer matrix and other additives, also plays a role in the sensor's performance. academicjournals.orgmdpi.com

Structure-Activity Relationships of Thiacrown Ether Carboxylic Acids

The structure-activity relationship (SAR) of thiacrown ether carboxylic acids explores how variations in their molecular structure influence their chemical properties and activity, particularly their metal ion binding and extraction capabilities. For compounds like this compound, structural features that are subject to variation include the size of the thiacrown ether ring, the number and position of sulfur atoms, the length and nature of the linker chain connecting the macrocycle to the carboxylic acid group, and the presence of other substituents.

Comparing this compound with TTCTOAA provides insight into the effect of the linker chain length. This compound has a hexanoic acid group (six carbons including the carboxyl carbon) attached via an ether linkage, while TTCTOAA has an acetic acid group (two carbons including the carboxyl carbon). The difference in their pKa values (4.05 for this compound and 3.97 for TTCTOAA) suggests that the longer hexanoic acid chain in this compound slightly influences the acidity of the carboxylic proton. researchgate.netresearchgate.net

Furthermore, the extraction characteristics of this compound and TTCTOAA differ. This compound showed extractability for copper(II), silver(I), and copper(I), while TTCTOAA exhibited very low extractability for metal ions. researchgate.net This difference highlights the importance of the linker chain length and flexibility in facilitating the complexation and extraction of metal ions. A longer, more flexible linker might allow the carboxylic acid group and the thiacrown ether ring to cooperatively bind the metal ion or influence the lipophilicity of the complex, thereby affecting its partitioning into the organic phase.

The SAR of thiacrown ethers in general indicates that the size of the macrocycle cavity is crucial for selective binding of metal ions based on their ionic radii. selcuk.edu.trsolventextraction.gr.jp The nature and arrangement of donor atoms (sulfur in this case) also dictate the preference for certain types of metal ions (soft metals). selcuk.edu.tr Introducing a proton-ionizable group like a carboxylic acid adds another dimension to the SAR, as the ionization state of this group is pH-dependent and can significantly impact metal binding. iupac.org

Studies on other crown ether and thiacrown ether derivatives with pendant carboxylic acid groups incorporated into materials like metal-organic frameworks (MOFs) also demonstrate the influence of the carboxylic acid group on metal binding. rsc.orgosti.gov Electron-withdrawing carboxylic acid groups adjacent to the macrocycle can potentially decrease the metal-binding ability of the macrocycle. rsc.orgosti.gov This suggests that the position and electronic effect of the carboxylic acid group relative to the thiacrown ring in this compound likely play a role in its metal interaction properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.